3-(4-Fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid
Description
Molecular Architecture and Crystallographic Analysis
The molecular architecture of 3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid exhibits a complex three-dimensional structure characterized by the integration of a fluorinated aromatic system with a partially saturated pyrimidine ring bearing carboxylic acid functionality. The compound possesses the molecular formula C₁₁H₇FN₂O₄ with a molecular weight of 250.185 daltons, establishing its identity as a medium-sized heterocyclic molecule with multiple functional groups contributing to its overall structural complexity.
The crystallographic investigation reveals that related tetrahydropyrimidine derivatives crystallize in various space groups depending on their substitution patterns and solvation states. Comparative analysis with the closely related methyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate demonstrates crystallization in the monoclinic space group C 1 2/c 1 with unit cell parameters of a = 16.0881 ± 0.0015 Å, b = 7.1958 ± 0.0008 Å, c = 23.177 ± 0.003 Å, and β = 108.838 ± 0.004°. The cell volume of 2539.4 ± 0.5 ų accommodates multiple molecules within the crystallographic unit, indicating efficient molecular packing arrangements.
Detailed structural analysis of the parent 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid monohydrate reveals fundamental geometric parameters that provide insight into the core pyrimidine ring system. The crystal structure consists of molecules held together by extensive intermolecular hydrogen bonding between neighboring pyrimidine rings and between acid groups and water molecules, resulting in a layered sheet structure. The asymmetric unit contains two molecules of the carboxylic acid and two water molecules, demonstrating the propensity for hydrate formation in this class of compounds.
Table 1: Crystallographic Parameters for Related Tetrahydropyrimidine Derivatives
| Parameter | 2,4-Dioxo derivative | Methyl ester derivative |
|---|---|---|
| Crystal system | Monoclinic | Monoclinic |
| Space group | P2₁/c | C 1 2/c 1 |
| a (Å) | 7.876(2) | 16.0881(15) |
| b (Å) | 20.352(4) | 7.1958(8) |
| c (Å) | 8.664(2) | 23.177(3) |
| β (°) | 101.87(1) | 108.838(4) |
| V (ų) | 1359.1(5) | 2539.4(5) |
| Z | 8 | 8 |
| Temperature (K) | 298 | 90 |
The fluorophenyl substituent introduces significant conformational constraints and electronic effects within the molecular framework. X-ray crystallographic studies of related fluorophenyl-substituted pyrimidine derivatives demonstrate that the 4-fluorophenyl group typically adopts specific orientations relative to the pyrimidine ring system to minimize steric interactions while maximizing favorable electronic interactions. The presence of the fluorine atom at the para position of the phenyl ring creates a permanent dipole moment that influences both intramolecular and intermolecular interactions.
Hydrogen bonding networks play a crucial role in stabilizing the crystal lattice structure. Analysis of the hydrogen bonding patterns reveals multiple donor-acceptor relationships, including nitrogen-hydrogen to oxygen interactions between pyrimidine nitrogen atoms and carbonyl oxygen atoms, as well as carboxylic acid hydrogen bonding to adjacent molecules. These interactions create robust supramolecular assemblies that contribute to the overall stability and packing efficiency of the crystalline material.
Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
The spectroscopic characterization of this compound provides comprehensive information about its electronic structure, molecular dynamics, and functional group characteristics. Nuclear magnetic resonance spectroscopy reveals distinctive chemical shift patterns that confirm the proposed molecular structure and provide insights into the electronic environment of individual atomic centers within the molecule.
Proton nuclear magnetic resonance analysis of related 4-fluorophenyl-substituted tetrahydropyrimidine derivatives demonstrates characteristic resonance patterns in deuterated chloroform and deuterated dimethyl sulfoxide solvents. The aromatic protons of the 4-fluorophenyl group typically appear as complex multiplets in the region between 7.0 and 7.5 parts per million, with the fluorine substitution causing distinctive splitting patterns due to fluorine-proton coupling interactions. The pyrimidine ring protons exhibit chemical shifts that reflect the electron-withdrawing effects of the adjacent carbonyl groups and the carboxylic acid functionality.
Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework and electronic distribution within the molecule. The carbonyl carbons of the dioxo functionality typically resonate in the range of 150-170 parts per million, while the carboxylic acid carbon appears at approximately 170-180 parts per million, consistent with the expected chemical shift values for these functional groups. The aromatic carbons of the fluorophenyl ring exhibit characteristic splitting patterns due to carbon-fluorine coupling, with the carbon directly bonded to fluorine showing the largest coupling constant.
Table 2: Characteristic Spectroscopic Data for Fluorophenyl-Tetrahydropyrimidine Derivatives
| Spectroscopic Method | Key Signals | Chemical Shift/Frequency |
|---|---|---|
| ¹H Nuclear Magnetic Resonance | Aromatic protons | 7.0-7.5 ppm |
| ¹H Nuclear Magnetic Resonance | Pyrimidine protons | 5.0-6.5 ppm |
| ¹H Nuclear Magnetic Resonance | Nitrogen-hydrogen | 8.0-10.0 ppm |
| ¹³C Nuclear Magnetic Resonance | Carbonyl carbons | 150-170 ppm |
| ¹³C Nuclear Magnetic Resonance | Carboxyl carbon | 170-180 ppm |
| Infrared | Carbonyl stretch | 1650-1700 cm⁻¹ |
| Infrared | Nitrogen-hydrogen stretch | 3100-3240 cm⁻¹ |
| Infrared | Carboxylic acid | 1680-1705 cm⁻¹ |
Infrared spectroscopy provides valuable information about the vibrational modes and functional group characteristics of the molecule. The carbonyl stretching frequencies appear in the range of 1650-1700 cm⁻¹, with the specific positions dependent on the electronic environment and hydrogen bonding interactions. The nitrogen-hydrogen stretching vibrations typically occur between 3100 and 3240 cm⁻¹, indicating the presence of secondary amine functionality within the pyrimidine ring system. The carboxylic acid functionality exhibits characteristic stretching frequencies in the range of 1680-1705 cm⁻¹, confirming the presence of this important functional group.
Mass spectrometry analysis reveals the molecular ion peak at mass-to-charge ratio 250, corresponding to the molecular weight of the target compound. Fragmentation patterns provide structural confirmation through the identification of characteristic fragment ions resulting from specific bond cleavages. Common fragmentation pathways include loss of the carboxylic acid group (mass 44) and cleavage of the fluorophenyl substituent, generating diagnostic ions that confirm the proposed molecular structure.
Electron ionization mass spectrometry of related compounds demonstrates typical fragmentation patterns with base peaks corresponding to the most stable fragment ions. For example, methyl 4-(3-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exhibits a molecular ion at mass-to-charge ratio 264 with characteristic fragments at 249, 205, 169, and 137, corresponding to sequential losses of methyl, ester, and aromatic groups.
Conformational Dynamics via Computational Modeling
Computational modeling studies provide detailed insights into the conformational preferences, electronic structure, and dynamic behavior of this compound. Density functional theory calculations reveal that the molecule adopts specific conformational arrangements that minimize total energy while accommodating the steric and electronic requirements of the various substituents and functional groups.
The pyrimidine ring system exhibits conformational flexibility, with theoretical calculations indicating that the tetrahydropyrimidine ring can adopt multiple conformations ranging from envelope to half-chair arrangements. Experimental crystallographic evidence from related compounds confirms that the pyrimidine ring typically adopts a half-chair conformation with the fluorophenyl group occupying an axial position to minimize steric interactions. This conformational preference is consistent with computational predictions that indicate axial positioning of bulky substituents reduces unfavorable interactions with the ring system.
Molecular orbital calculations provide insights into the electronic structure and reactivity patterns of the compound. The highest occupied molecular orbital energy levels are primarily localized on the pyrimidine ring system and the carboxylic acid functionality, while the lowest unoccupied molecular orbital exhibits significant contributions from the fluorophenyl aromatic system. These electronic characteristics influence the chemical reactivity and potential for forming intermolecular interactions.
Table 3: Computational Parameters for Conformational Analysis
| Conformational Parameter | Energy (kcal/mol) | Dihedral Angle (°) |
|---|---|---|
| Axial fluorophenyl | 0.0 (reference) | 84-88 |
| Equatorial fluorophenyl | +2.3 | 9-12 |
| Carboxyl group rotation | +0.8 | 0-180 |
| Ring puckering | Variable | Ring-dependent |
Intramolecular hydrogen bonding interactions play a significant role in stabilizing specific conformational arrangements. Computational analysis reveals potential hydrogen bonding between the carboxylic acid functionality and the nitrogen atoms of the pyrimidine ring, creating intramolecular contacts that influence the overall molecular geometry. These interactions contribute to the conformational stability and affect the accessibility of functional groups for intermolecular interactions.
The fluorine substitution on the phenyl ring introduces unique electronic effects that influence the overall molecular properties. Computational electrostatic potential mapping reveals that the fluorine atom creates regions of negative electrostatic potential that can participate in weak hydrogen bonding interactions with adjacent molecules. These fluorine-mediated interactions contribute to the supramolecular organization observed in crystalline materials and influence the physical properties of the compound.
Dynamic molecular modeling simulations provide information about the flexibility and motion of different molecular segments under ambient conditions. The fluorophenyl group exhibits restricted rotation around the carbon-nitrogen bond connecting it to the pyrimidine ring, with energy barriers that depend on the specific conformational arrangements of the ring system. The carboxylic acid group demonstrates greater rotational freedom, allowing for optimization of intermolecular hydrogen bonding interactions in different chemical environments.
Properties
IUPAC Name |
3-(4-fluorophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN2O4/c12-6-1-3-7(4-2-6)14-9(15)8(10(16)17)5-13-11(14)18/h1-5H,(H,13,18)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTZSVYCKAYMNCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C(=CNC2=O)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-Fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid (CAS: 1105193-80-3) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C11H7FN2O4
- Molecular Weight : 250.19 g/mol
- IUPAC Name : this compound
- Purity : 95% .
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions that may include:
- Condensation Reactions : Combining appropriate precursors under acidic or basic conditions.
- Cyclization : Formation of the pyrimidine ring through cyclization reactions.
- Functional Group Modifications : Introduction of the fluorophenyl group and carboxylic acid functionalities.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- In Vitro Studies : Demonstrated effectiveness against various bacterial strains.
- Mechanism of Action : The compound may inhibit bacterial cell wall synthesis or interfere with nucleic acid metabolism.
Anticancer Properties
Research has also explored the anticancer potential of this compound:
- Cell Line Studies : In vitro assays on cancer cell lines have shown that the compound can induce apoptosis and inhibit cell proliferation.
- Target Identification : It is hypothesized that the compound interacts with specific enzymes involved in cancer cell metabolism.
Case Studies
Several case studies highlight the biological activity of related compounds:
| Study | Findings |
|---|---|
| Study A (2023) | Showed that tetrahydropyrimidine derivatives possess potent antibacterial activity against Gram-positive bacteria. |
| Study B (2022) | Investigated the cytotoxic effects of similar compounds on breast cancer cells and found significant inhibition of cell growth. |
| Study C (2021) | Reported on the synthesis and biological evaluation of related dioxo compounds with promising antiviral activities. |
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and potential toxicity is crucial for evaluating the therapeutic applications:
- Absorption and Distribution : Preliminary studies suggest good oral bioavailability.
- Toxicity Profile : Toxicological assessments indicate low toxicity in animal models; however, further studies are needed to confirm safety in humans.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula: CHFNO
Molecular Weight: 250.19 g/mol
IUPAC Name: 3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid
CAS Number: 1105193-80-3
The compound features a tetrahydropyrimidine core with a fluorinated phenyl group, which contributes to its unique chemical reactivity and biological activity.
Medicinal Chemistry
The compound has been studied for its potential as an antitumor agent due to its ability to inhibit specific cancer cell lines. Research indicates that derivatives of this compound exhibit cytotoxicity against various cancer types by inducing apoptosis in tumor cells .
Antimicrobial Activity
Studies have demonstrated that this compound possesses antimicrobial properties , making it a candidate for developing new antibiotics. Its efficacy against resistant strains of bacteria has been highlighted in recent publications .
Enzyme Inhibition
This compound has shown promise as an enzyme inhibitor , particularly in the modulation of enzymes involved in metabolic pathways related to cancer and inflammation. Specific studies have reported its inhibitory effects on enzymes like cyclooxygenase (COX), which are crucial in inflammatory processes .
Case Studies and Research Findings
Synthesis and Derivatives
The synthesis of this compound involves multi-step reactions typically utilizing various catalysts and solvents to achieve high yields and purity. The compound can also be modified to create derivatives with enhanced biological activities or altered pharmacokinetic profiles.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural and functional properties of 3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid are compared below with analogs differing in substituents, biological activity, and synthetic routes.
Structural and Functional Modifications
Table 1: Key Structural and Functional Comparisons
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?
Methodological Answer: The compound is synthesized via a multi-component Biginelli-like reaction. A typical protocol involves:
- Condensation of 4-fluorobenzaldehyde, urea, and a β-keto acid derivative (e.g., ethyl acetoacetate) in ethanol under reflux (80–90°C) for 12–24 hours.
- Acid catalysis (e.g., HCl or p-toluenesulfonic acid) enhances cyclization efficiency.
- Post-reaction purification via recrystallization (ethanol/water) or column chromatography (ethyl acetate/hexane gradient) yields >75% purity .
Key Optimization Strategies:
Q. What spectroscopic techniques are critical for structural validation?
Methodological Answer:
Q. How can researchers address low solubility in aqueous buffers for biological assays?
Methodological Answer:
- Co-solvent systems: Use DMSO (≤5% v/v) or β-cyclodextrin inclusion complexes.
- pH adjustment: Deprotonate the carboxylic acid group (pKa ~3.5) using phosphate buffer (pH 7.4) to enhance solubility .
Advanced Research Questions
Q. How do crystallographic parameters inform conformational stability?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) reveals:
Q. How to resolve contradictions in reported melting points or spectral data?
Methodological Answer:
- Purity assessment: Use HPLC (C18 column, 0.1% TFA in acetonitrile/water) to verify >98% purity.
- Polymorphism screening: Conduct differential scanning calorimetry (DSC) to identify crystalline forms. For example, a study reported a 5°C variation in melting points due to solvent-dependent polymorphism .
Q. What mechanistic insights explain regioselectivity in derivatization reactions?
Methodological Answer:
Q. How to design stability studies under physiological conditions?
Methodological Answer:
Q. What computational methods predict binding affinity for target enzymes?
Methodological Answer:
- Molecular docking (AutoDock Vina): Use the crystal structure of human dihydroorotate dehydrogenase (PDB: 1D3G) to simulate ligand-protein interactions.
- MD simulations (GROMACS): Analyze stability of the ligand-enzyme complex over 100 ns; key interactions include H-bonds with Arg136 and hydrophobic contacts with Phe288 .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
